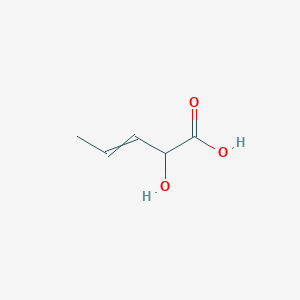

3-Pentenoic acid, 2-hydroxy-

Description

3-Pentenoic acid, 2-hydroxy- is a carboxylic acid featuring a hydroxyl group at the 2nd carbon and a double bond at the 3rd position. Its structural formula is CH₂(OH)CH₂CH=CHCOOH. This compound exhibits unique chemical behavior due to the proximity of the hydroxyl and carboxylic acid groups, which influence its reactivity and intermolecular interactions.

Key properties include its ability to form hydrogen-bonded assemblies in the solid state. For example, derivatives like 5-(1-hydroxycyclohexyl)-3-pentenoic acid (2a) and 5-(2-hydroxy-2-indanyl)-3-pentenoic acid (2b) form helical or tube-like structures via alternating O-H/H-O-C hydrogen bonds . In contrast, sterically hindered analogs like 6,6-diphenyl-6-hydroxy-3-pentenoic acid (2c) adopt conventional carboxylic acid dimer configurations . Spectroscopic studies (e.g., ¹³C NMR) reveal characteristic shifts for the carboxyl group (179 ppm) and alkene carbons (122.8–129.6 ppm), which alter upon coordination with metal alkoxides (e.g., Sn or Ti complexes) .

Properties

CAS No. |

3566-56-1 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2-hydroxypent-3-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-4,6H,1H3,(H,7,8) |

InChI Key |

CISWUHBXRKFIDA-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Pentenoic Acid

- Structure : Double bond at the 4th position (CH₂CH₂CH=CHCOOH).

- Catalytic Selectivity: In transition metal catalysis, 4-pentenoic acid shows selectivity comparable to triphenylphosphine-based systems, whereas 3-pentenoic acid achieves higher selectivity (18:1) for aldehyde formation at the distal unsaturated carbon. This difference arises from the precise alkene-acid distance required for hydrogen bonding in 3-pentenoic acid .

- Reactivity: 4-Pentenoic acid derivatives (e.g., 2-phenyl-4-pentenoic acid) are synthesized via established procedures , but their reactivity in forming acetylenic acids is less efficient compared to 3-pentenoic acid .

2-Methyl-3-Butenoic Acid

- Structure : Shorter carbon chain (C₄) with a methyl substituent at the 2nd position.

- Applications: Used in specialty chemicals and pharmaceuticals. Derivatives like 2-hydroxy-2-methyl-3-butenoic acid are explored for sol-gel applications, similar to 3-pentenoic acid metal complexes .

Lactic Acid (2-Hydroxypropanoic Acid)

- Structure : Simpler C₃ chain with a hydroxyl group at the 2nd position.

- Functionality: Unlike 3-pentenoic acid, lactic acid lacks an alkene group, limiting its utility in polymerization or metal coordination. However, both compounds exhibit bifunctional behavior (acid and alcohol) .

Reactivity and Catalytic Performance

- Metal Coordination: 3-Pentenoic acid binds to Ti alkoxides in a bidentate mode, whereas Sn alkoxides allow both mono- and bidentate coordination. Hydrolyzed Sn complexes release 15% free acid, highlighting lower stability compared to Ti analogs .

Spectroscopic and Physical Properties

- Hydrogen Bonding: The hydroxyl group in 3-pentenoic acid derivatives enables complex supramolecular architectures, unlike non-hydroxylated analogs (e.g., 3-pentynoic acid) .

Preparation Methods

Enzymatic Reduction of 2-Hydroxy-3-Pentenoic Acid Precursors

One of the well-documented methods involves enzymatic synthesis using lactate dehydrogenase enzymes, formate dehydrogenase, and cofactors like NADH to reduce precursors to (S)- or (R)-2-hydroxy-3-pentenoic acid.

- The process typically maintains pH between 6.0 and 6.2 by periodic addition of dilute hydrochloric acid.

- The reaction mixture is stirred under nitrogen atmosphere for extended periods (60-94 hours) at controlled temperatures (room temperature to 40°C).

- After completion, the mixture is acidified and extracted using ethyl acetate and brine washes.

- Methanolysis and transacetylation steps follow to purify and derivatize the product for analysis.

- This method yields optically active (S)- or (R)-enantiomers with high stereoselectivity.

| Reagent/Enzyme | Amount/Unit | Role |

|---|---|---|

| NADH | 0.02–0.5 mmol | Cofactor for reduction |

| Dithiothreitol | 1–25 µL (1M solution) | Reducing agent |

| Formate dehydrogenase | 10–75 mg | Regenerates NADH |

| S-lactate dehydrogenase | 10–600 U | Catalyzes stereospecific reduction |

| Dilute HCl (0.5 M) | Periodic addition | pH maintenance |

This enzymatic approach is advantageous for producing enantiomerically pure 2-hydroxy-3-pentenoic acid under mild conditions, suitable for pharmaceutical intermediates.

Aldol Condensation and Subsequent Transformations

Aldol condensation reactions involving suitable aldehydes and ketones can be employed to construct the pentenoic acid backbone with hydroxyl substitution.

- For example, propionaldehyde and butanone can undergo acid-catalyzed aldol condensation to form intermediates that are further converted to hydroxy-pentenoic acids.

- The reaction conditions require careful control of temperature and pH to favor the desired stereochemistry.

- Catalysts such as sulfuric acid or tin-containing silicates can improve yields and selectivity.

- The double bond position and hydroxyl group are introduced through controlled dehydration and hydroxy-functionalization steps.

This method is versatile but may require multiple steps and purification stages to isolate the target compound.

Tin-Containing Silicate Catalyzed Conversion from Pentose Sugars

A novel synthetic route converts pentose sugars directly into hydroxy-pentenoic acid derivatives using tin-containing silicate catalysts.

- The reaction is conducted in methanol under alkali-free conditions at 140–180°C.

- Sn-Beta zeolite catalysts yield up to 33% of trans-2,5-dihydroxy-3-pentenoic acid methyl ester, a closely related compound.

- This ester can be hydrolyzed to the free acid and used in polymerization studies.

- The process involves complex rearrangements including 1,2-hydride shifts and dehydration steps.

- This catalytic method offers a renewable feedstock approach to hydroxy-pentenoic acids with potential for scale-up.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Sn-Beta zeolite |

| Temperature | 140–180 °C |

| Solvent | Methanol |

| Yield | Up to 33% (methyl ester form) |

| Reaction atmosphere | Alkali-free |

This method is promising for sustainable synthesis routes but currently yields moderate product amounts.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Reduction | Uses lactate dehydrogenase and cofactors | High stereoselectivity, mild conditions | Long reaction times, enzyme cost |

| Aldol Condensation | Acid-catalyzed condensation of aldehydes/ketones | Versatile, well-established | Multi-step, purification required |

| Tin-Containing Silicate Catalysis | Direct sugar conversion to hydroxy-pentenoic acid esters | Renewable feedstock, catalytic | Moderate yields, high temperature |

| Reppe Synthesis | Rhodium-catalyzed carbonylation and isomerization | Industrially scalable for related acids | Toxic catalysts, complex setup |

Analytical and Purification Notes

- Structural elucidation and purity assessment commonly employ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

- Chiral analysis often uses Mosher ester derivatives to determine enantiomeric excess.

- Extraction and chromatographic techniques are essential post-reaction for isolating the pure acid form.

- Maintaining reaction pH and atmosphere (e.g., nitrogen) is critical for stereochemical control and enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.